molecular formula C18H24N2O5 B12739337 6-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)hexanoic acid CAS No. 172798-52-6

6-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)hexanoic acid

Cat. No.: B12739337
CAS No.: 172798-52-6
M. Wt: 348.4 g/mol
InChI Key: PUJJFYRIUAKNBK-VBKFSLOCSA-N
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Description

6-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)hexanoic acid is a complex organic compound with a unique structure that includes an acetylamino group, a methoxyphenyl group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)hexanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

6-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

172798-52-6

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

6-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]hexanoic acid

InChI

InChI=1S/C18H24N2O5/c1-13(21)20-16(12-14-7-9-15(25-2)10-8-14)18(24)19-11-5-3-4-6-17(22)23/h7-10,12H,3-6,11H2,1-2H3,(H,19,24)(H,20,21)(H,22,23)/b16-12-

InChI Key

PUJJFYRIUAKNBK-VBKFSLOCSA-N

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=C(C=C1)OC)/C(=O)NCCCCCC(=O)O

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCCCCC(=O)O

Origin of Product

United States

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